![molecular formula C18H14ClN3O B2464476 N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide CAS No. 2034322-17-1](/img/structure/B2464476.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide” is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are known to form complexes with many transition metals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridines are generally prepared through methods such as dehydrogenation of pyridine . The chlorobenzamide group could potentially be added through nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of bipyridine and chlorobenzamide. Bipyridines are known to have a planar structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Bipyridines are known to participate in various reactions due to their ability to act as ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bipyridine and chlorobenzamide components. For instance, bipyridines are known to exhibit luminescence .Applications De Recherche Scientifique
Herbicidal Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide belongs to a group of benzamides with herbicidal properties. For instance, a related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates effectiveness against annual and perennial grasses. This compound holds potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Structural Study
Research on this compound involves its synthesis and structural analysis. Studies involve X-ray diffraction, IR, 1 H NMR, and 13 C NMR methods, providing insight into the molecular and crystal structures of related compounds (Cabezas et al., 1989).
Photophysical and Anticancer Properties
The compound has been explored for its photophysical properties and potential anticancer applications. A study on a dinuclear Platinum(II) N4Py complex, which is structurally related, has shown that these types of compounds could have significant applications in photophysical studies and anticancer therapies (Lo et al., 2015).
Applications in Solar Energy
Compounds related to this compound have been investigated for their application in dye-sensitized solar cells. For example, 2,2′-bipyridine, a structurally similar compound, has shown promise as an additive in solar cells, improving their thermal stability and efficiency (Nguyen et al., 2018).
Luminescent Agents for Biological Imaging
These compounds are also studied for their potential as luminescent agents in biological imaging. For instance, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a related compound, has shown effectiveness as a luminescent agent targeting mitochondria, which could be instrumental in fluorescence microscopy (Amoroso et al., 2008).
Development of Responsive Materials
This compound and its derivatives are used in developing responsive materials, especially in the field of materials science. Such compounds have been used in creating multifunctional chromic materials and compounds, showing potential in various novel applications (Papadakis, 2019).
Sensing Hazardous Environmental Contaminants
These compounds are also utilized in environmental science, particularly in the detection of hazardous environmental contaminants. A study showed a coordination polymer based on a similar bipyridine compound effectively sensed and detected nitrobenzene and dichromate anion, harmful environmental contaminants (Kan & Wen, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKRIVURRYENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
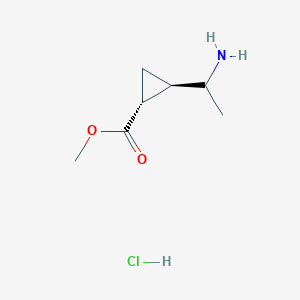
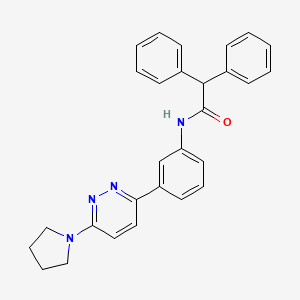

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)


![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)

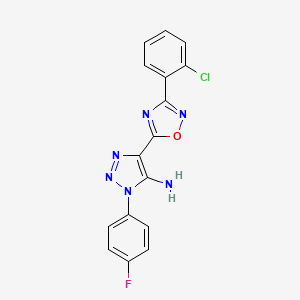
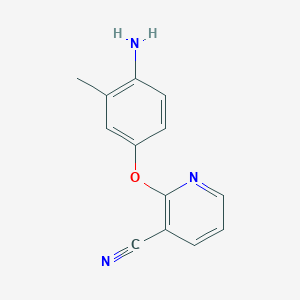
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
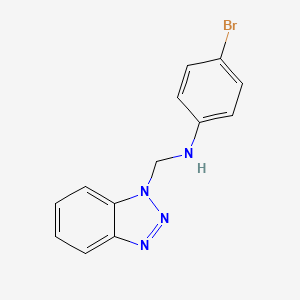

![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
